molecular formula C8H9N3O B11921106 {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol

Cat. No.: B11921106
M. Wt: 163.18 g/mol
InChI Key: DXYYXIRZYJTBMF-UHFFFAOYSA-N
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Description

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the use of microwave techniques to introduce chlorine atoms at specific positions on the pyrrolopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Halogen atoms on the pyrrolopyrimidine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include potassium t-butoxide, t-butanol, and various halogenating agents . Reaction conditions often involve refluxing in organic solvents or using microwave irradiation to accelerate the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles yields 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .

Mechanism of Action

The mechanism of action of {6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets, such as kinases and enzymes. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the induction of apoptosis in cancer cells or the modulation of metabolic pathways in other diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain biological targets. This makes it a valuable scaffold for the development of targeted therapies .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl)methanol

InChI

InChI=1S/C8H9N3O/c1-5-2-6-3-9-7(4-12)11-8(6)10-5/h2-3,12H,4H2,1H3,(H,9,10,11)

InChI Key

DXYYXIRZYJTBMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(N=C2N1)CO

Origin of Product

United States

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